

# A Technical Guide to the Spectroscopic Characterization of 2,4-Dinitroresorcinol

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## Compound of Interest

Compound Name: *2,4-Dinitroresorcinol*

Cat. No.: *B3191118*

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This technical guide provides a detailed overview of the spectroscopic properties of **2,4-dinitroresorcinol**, a key chemical intermediate. Due to the limited availability of comprehensive public data for **2,4-dinitroresorcinol**, this document presents available experimental data and supplements it with illustrative data from the closely related compound, 2,4-dinitrophenol, for a more complete picture of the expected spectroscopic behavior. This guide includes detailed experimental protocols for synthesis and spectroscopic analysis, along with a visual workflow to aid in laboratory application.

## Spectroscopic Data of 2,4-Dinitroresorcinol

The following sections summarize the key spectroscopic data for **2,4-dinitroresorcinol**. For comparative purposes, <sup>1</sup>H and <sup>13</sup>C NMR data for 2,4-dinitrophenol are also provided and are clearly labeled as such.

## Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,4-dinitroresorcinol** is characterized by the vibrational frequencies of its functional groups. The table below lists the significant IR absorption bands.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	Intensity
~3200-3500	O-H stretch (phenolic)	Broad
~3100	C-H stretch (aromatic)	Medium
~1540 and ~1340	N-O stretch (nitro group, asymmetric and symmetric)	Strong
~1600	C=C stretch (aromatic ring)	Medium
~1200	C-O stretch (phenolic)	Medium

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the specific instrument used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available NMR data for **2,4-dinitroresorcinol** is scarce. Therefore, the following tables present the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for the structurally similar compound, 2,4-dinitrophenol, to provide an illustrative example of the expected chemical shifts and coupling constants.

### <sup>1</sup>H NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.0	s	-	-OH
~8.8	d	~2.5	H-3
~8.4	dd	~9.0, 2.5	H-5
~7.4	d	~9.0	H-6

Solvent: DMSO-d<sub>6</sub>

### <sup>13</sup>C NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C-1 (C-OH)
~140	C-2 (C-NO <sub>2</sub> )
~130	C-6
~125	C-4 (C-NO <sub>2</sub> )
~122	C-5
~120	C-3

Solvent: DMSO-d<sub>6</sub>

## Experimental Protocols

The following protocols provide a framework for the synthesis and spectroscopic characterization of **2,4-dinitroresorcinol**.

### Synthesis of 2,4-Dinitroresorcinol

This protocol is adapted from a known synthetic method.

Materials:

- Resorcinol
- 95% Sulfuric acid
- 95% Nitric acid
- Deionized water
- Standard laboratory glassware (beakers, flasks, stirring apparatus)
- Filtration apparatus
- Drying oven

**Procedure:**

- To 20 parts of 95% sulfuric acid, add 1 part of resorcinol.
- Heat the mixture to 100°C and maintain this temperature for 30 minutes.
- Cool the resulting solution to 20°C.
- Slowly add 1.25 parts of 95% nitric acid with constant stirring, ensuring the temperature is maintained between 20-25°C.
- Continue stirring for an additional 15 minutes after the nitric acid addition is complete.
- Add 14.4 parts of water to the mixture and filter to remove any undissolved solids.
- Reflux the filtrate for 1.5 hours at 130-135°C.
- Precipitate the **2,4-dinitroresorcinol** by adding the hot mixture to 4.5 parts of cold water.
- Filter the precipitate, wash with water, and dry in an air oven at 60°C.[1]

## Infrared (IR) Spectroscopy

**Instrumentation:**

- Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 C)

**Sample Preparation (KBr Pellet Technique):**

- Grind a small amount (1-2 mg) of the dried **2,4-dinitroresorcinol** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

**Data Acquisition:**

- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract from the sample spectrum.
- Process the resulting spectrum to identify the characteristic absorption bands.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Instrumentation:

- NMR Spectrometer (e.g., Varian CFT-20)

### Sample Preparation:

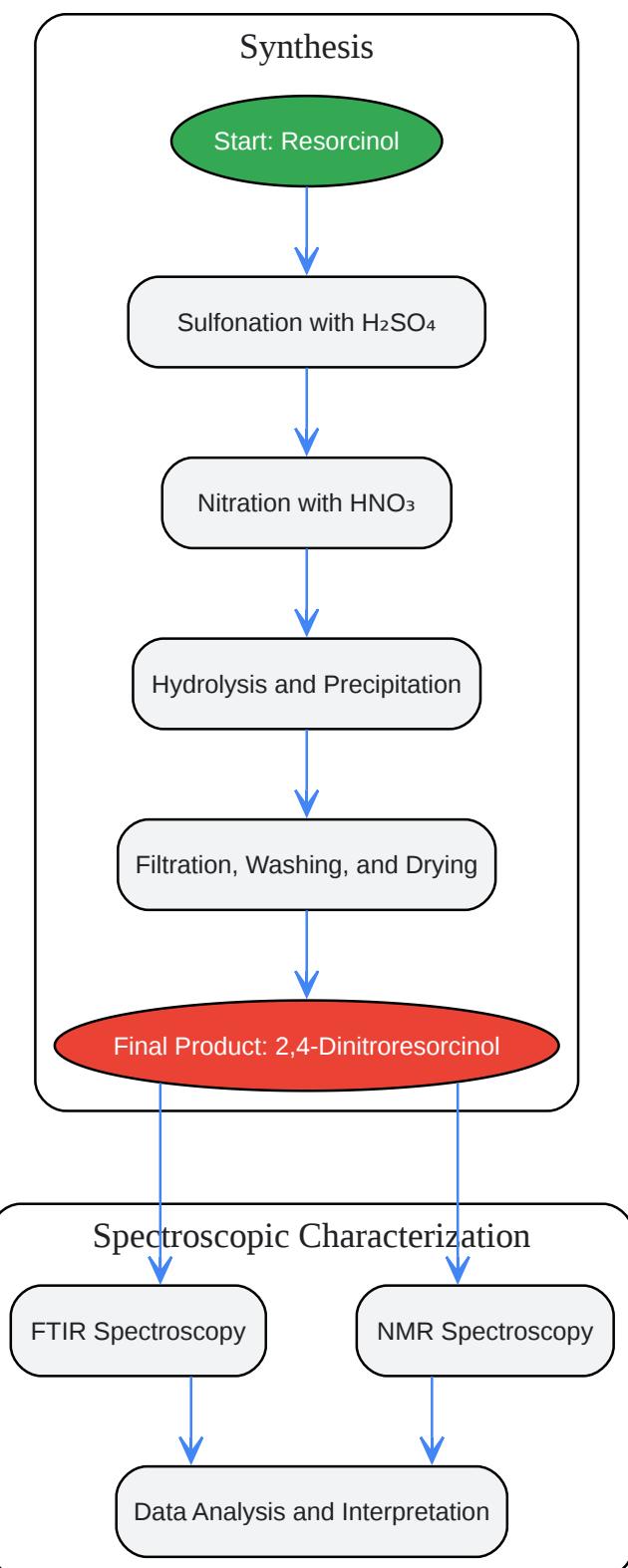
- Dissolve approximately 10-20 mg of the **2,4-dinitroresorcinol** sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, acetone-d<sub>6</sub>) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

### Data Acquisition:

- Acquire the <sup>1</sup>H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the <sup>13</sup>C NMR spectrum. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans will be required.
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of **2,4-dinitroresorcinol**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **2,4-dinitroresorcinol**.

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## References

- 1. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
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